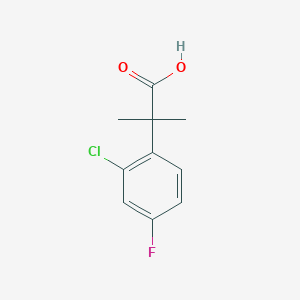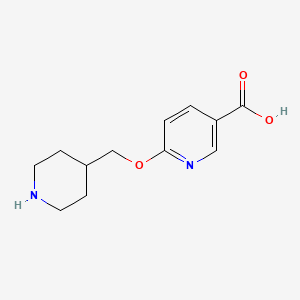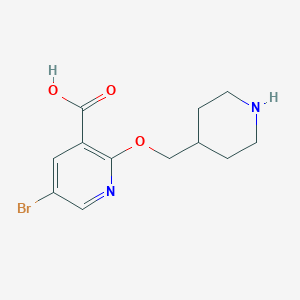![molecular formula C13H16FNO2 B1391677 2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde CAS No. 679839-17-9](/img/structure/B1391677.png)
2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde
Vue d'ensemble
Description
2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde (5-Fluoro-2-methyl-4-oxazinan-2-yl-benzaldehyde) is an organic compound with a molecular formula of C9H8FNO2. It is a colorless solid that is soluble in water and ethanol. 5-Fluoro-2-methyl-4-oxazinan-2-yl-benzaldehyde is a versatile intermediate in organic synthesis and has been used in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Research has shown that the synthesis of compounds similar to 2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde involves complex processes which result in products with significant biological activities. For instance, Sakoda et al. (1992) demonstrated the preparation of optical isomers of a related compound, exhibiting calcium-antagonistic and hypotensive activities dependent on their stereochemical configuration (Sakoda, Kamikawaji, & Seto, 1992).
Stereochemistry and Drug Development
Djigoué et al. (2012) studied androsterone derivatives, closely related to the compound , focusing on their unique stereochemical properties. This research is crucial for understanding how subtle changes in molecular structure can significantly impact the biological activity of these compounds, which is essential for drug development (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Encapsulation in Organometallic Cages
Mattsson et al. (2008) explored the encapsulation of aromatic molecules in hexanuclear arene ruthenium cages, demonstrating the potential for constructing intricate organometallic structures that could encapsulate compounds similar to this compound. Such encapsulations could have implications for targeted drug delivery and molecular recognition (Mattsson et al., 2008).
Chiral Synthesis
The asymmetric synthesis of chiral compounds is another area of interest. Chen Si-haia (2011) focused on the chiral synthesis of a similar compound, highlighting the importance of chirality in pharmacological activity and the potential for developing enantiomerically pure drugs (Chen Si-haia, 2011).
Role in Binge Eating
Piccoli et al. (2012) researched compounds including an analogue of this compound, investigating their role in compulsive food consumption. This study underscores the potential therapeutic applications of such compounds in treating eating disorders (Piccoli et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-9-6-15(7-10(2)17-9)13-4-3-12(14)5-11(13)8-16/h3-5,8-10H,6-7H2,1-2H3/t9-,10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUQESWOTDOHNX-AOOOYVTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

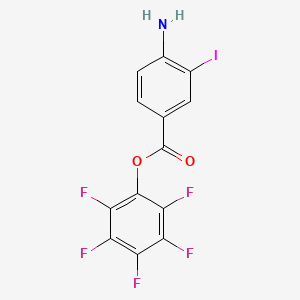

![4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1391599.png)

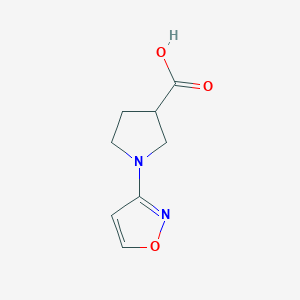
![1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391603.png)
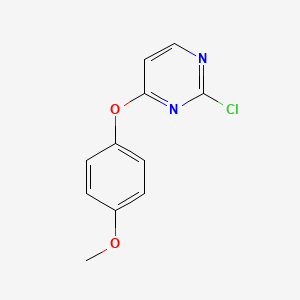
![1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391605.png)
